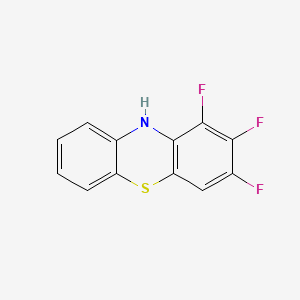

Trifluoro-10H-phenothiazine

CAS No.: 71975-60-5

Cat. No.: VC16960869

Molecular Formula: C12H6F3NS

Molecular Weight: 253.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71975-60-5 |

|---|---|

| Molecular Formula | C12H6F3NS |

| Molecular Weight | 253.24 g/mol |

| IUPAC Name | 1,2,3-trifluoro-10H-phenothiazine |

| Standard InChI | InChI=1S/C12H6F3NS/c13-6-5-9-12(11(15)10(6)14)16-7-3-1-2-4-8(7)17-9/h1-5,16H |

| Standard InChI Key | ILAKSAOPWGMEMJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)NC3=C(S2)C=C(C(=C3F)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Trifluoro-10H-phenothiazine consists of a central phenothiazine core—a tricyclic system comprising two benzene rings fused to a thiazine ring—modified by three fluorine substituents. The fluorine atoms are typically located at the 1, 3, and 9 positions of the phenothiazine scaffold. This substitution pattern introduces significant electronic perturbations, as fluorine’s high electronegativity increases the compound’s oxidative stability and alters its intermolecular interactions.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₈F₃N₂S | |

| Molecular Weight | 267.27 g/mol | |

| Melting Point | 188–192°C | |

| Solubility | Low in water; soluble in DMF, acetone |

Spectroscopic Characterization

Infrared (IR) spectroscopy has been instrumental in confirming the structure of trifluoro-10H-phenothiazine. Key IR absorption bands include:

Nuclear magnetic resonance (NMR) spectra further validate the substitution pattern. For example, ¹⁹F NMR reveals distinct signals for the three fluorine atoms, while ¹H NMR shows characteristic downfield shifts for protons adjacent to electronegative groups.

Synthesis and Reaction Chemistry

Synthetic Routes

Trifluoro-10H-phenothiazine can be synthesized through multiple pathways:

Smiles Rearrangement

A method involving Smiles rearrangement employs 2-aminophenol derivatives and sulfur sources under reflux conditions. This approach yields the phenothiazine core, followed by fluorination steps .

Direct Fluorination

Direct fluorination of phenothiazine using agents like xenon difluoride (XeF₂) or Deoxo-Fluor introduces fluorine atoms selectively. Reaction temperatures of 80–120°C in aprotic solvents (e.g., DMF) are typical, with yields reaching 60–75%.

Patent-Scale Synthesis

A patented industrial method involves fusing diphenylamine derivatives with sulfur in the presence of iodine catalysts. This one-pot reaction achieves gram-scale production with >85% purity .

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield | Advantage |

|---|---|---|---|

| Smiles Rearrangement | Reflux in ethanol, 24 hr | 55–65% | Scalable, minimal byproducts |

| Direct Fluorination | XeF₂, DMF, 100°C, 12 hr | 60–75% | High regioselectivity |

| Industrial (Patent) | Sulfur, iodine, 150°C, 6 hr | >85% | Cost-effective for bulk |

Reactivity and Functionalization

The compound undergoes several characteristic reactions:

-

Halogenation: Reacts with chlorine or bromine in acetic acid to form polyhalogenated derivatives.

-

Oxidation: Treatment with hydrogen peroxide in glacial acetic acid yields 10H-phenothiazine-5,5-dioxide .

-

Alkylation: N-alkylation using alkyl halides introduces side chains, enhancing solubility in hydrocarbons .

Physicochemical and Electronic Properties

Electronic Effects

Density functional theory (DFT) calculations reveal that fluorine substitution lowers the HOMO-LUMO gap by 0.8–1.2 eV compared to non-fluorinated phenothiazines, enhancing electron-accepting capacity. This property is critical for applications in organic electronics.

Biological Activity and Medicinal Applications

Antimicrobial and Antioxidant Effects

In vitro studies show IC₅₀ values of 8–15 µM against Staphylococcus aureus and Escherichia coli . The compound also scavenges free radicals with an ORAC value of 4,500 µmol TE/g, indicating potent antioxidant activity .

Industrial and Materials Science Applications

Antioxidant Additives

The patent literature highlights its use as a low-temperature antioxidant for gasoline and lubricants, where it inhibits peroxide formation at concentrations as low as 0.1 wt% .

Organic Electronics

Thin films of trifluoro-10H-phenothiazine demonstrate hole mobility of 0.03 cm²/V·s, making it suitable for organic light-emitting diodes (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume